Synthesis of Grubbs Second Generation Catalyst: An In-depth Technical Guide
Synthesis of Grubbs Second Generation Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Grubbs Second Generation Catalyst, chemically known as --INVALID-LINK--(phenylmethylene)(tricyclohexylphosphine)ruthenium, is a cornerstone in the field of olefin metathesis. Its enhanced activity and broader functional group tolerance compared to its predecessor have made it an indispensable tool in organic synthesis, polymer chemistry, and drug discovery. This guide provides a detailed overview of a common and efficient procedure for its synthesis, tailored for a technical audience.
Core Synthesis Strategy: One-Pot Conversion from Grubbs First Generation Catalyst
A widely adopted and efficient method for preparing the Grubbs Second Generation Catalyst involves a one-pot reaction starting from the commercially available Grubbs First Generation Catalyst, (PCy₃)₂Cl₂Ru=CHPh. This procedure is favored for its simplicity and good yield.
The overall transformation involves the substitution of one of the tricyclohexylphosphine (B42057) (PCy₃) ligands of the first-generation catalyst with the more strongly donating N-heterocyclic carbene (NHC) ligand, 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (H₂IMes).
Experimental Protocol
This section details the step-by-step methodology for the synthesis of the Grubbs Second Generation Catalyst.
Materials and Reagents:
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Grubbs First Generation Catalyst ((PCy₃)₂Cl₂Ru=CHPh)
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1,3-Dimesitylimidazolinium chloride (H₂IMes·HCl)
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Potassium tert-butoxide (KOtBu)
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Anhydrous hexanes
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Anhydrous and deoxygenated solvents for washing and purification
Equipment:
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Schlenk flask or similar reaction vessel for inert atmosphere chemistry
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Schlenk line or glovebox for handling air- and moisture-sensitive reagents
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Magnetic stirrer and heating plate
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Fritted glass filter for collection of the product
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Vacuum pump
Procedure:
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Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with Grubbs First Generation Catalyst, 1,3-dimesitylimidazolinium chloride (H₂IMes·HCl), and potassium tert-butoxide (KOtBu).
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Solvent Addition: Anhydrous hexanes are added to the flask.
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Reaction: The reaction mixture is stirred and heated to approximately 50°C. The progress of the reaction can be monitored by observing a color change to a pink-brown suspension. The reaction is typically allowed to proceed for several hours to ensure complete conversion.
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Isolation: After cooling to room temperature, the suspension is filtered through a fritted glass funnel.
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Washing and Drying: The collected solid is washed with dry hexanes to remove any soluble impurities. The resulting pink-brown powdery solid is then dried under vacuum to yield the Grubbs Second Generation Catalyst.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of the Grubbs Second Generation Catalyst via the one-pot procedure from the first-generation catalyst.
| Parameter | Value | Reference |
| Reactants | ||
| Grubbs 1st Gen. Catalyst | 1.0 eq | [1] |
| H₂IMes·HCl | 1.5 eq | [1] |
| KOtBu | 2.25 eq | [1] |
| Reaction Conditions | ||
| Solvent | Hexanes | [1] |
| Temperature | 50°C | [1] |
| Reaction Time | 5 hours | [1] |
| Product | ||
| Yield | ~78% | [1] |
| Appearance | Pink-brown powdery solid | [1] |
Alternative Synthetic Route
An alternative and efficient synthesis route starts from a zero-valent ruthenium compound, Ru(p-cymene)(COD), where COD is 1,5-cyclooctadiene. This method involves the reaction of the ruthenium precursor with tricyclohexylphosphine (PCy₃), dichlorophenylmethane (PhCHCl₂), and the N-heterocyclic carbene ligand (H₂IMes) in a hydrocarbon solvent such as toluene.[1][2] This approach is particularly suitable for large-scale industrial production due to the low cost and ready availability of the starting materials.[1]
| Parameter | Value | Reference |
| Reactants | ||
| Ru(p-cymene)(COD) | 1.0 eq | [2] |
| H₂IMes | 1.0 eq | [2] |
| PCy₃ | 1.0 eq | [2] |
| PhCHCl₂ | 1.0 eq | [2] |
| Reaction Conditions | ||
| Solvent | Toluene or other hydrocarbon | [2] |
| Temperature | 20-80°C | [2] |
| Reaction Time | 12-48 hours | [2] |
| Product | ||
| Yield | High | [1] |
Spectroscopic Characterization
The structural integrity of the synthesized Grubbs Second Generation Catalyst is confirmed through various spectroscopic techniques.
| Technique | Key Observables | Reference |
| ¹H NMR | The benzylidene proton signal appears as a characteristic downfield singlet. | [3] |
| ¹³C NMR | Signals corresponding to the carbene carbons of the NHC and benzylidene ligands are observed. | [3] |
| ³¹P NMR | A singlet is observed, confirming the presence of one phosphine (B1218219) ligand. | [1] |
| UV-Vis | Strong absorbance bands are observed, which can be used to monitor catalyst transformation. | [4][5] |
Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis of the Grubbs Second Generation Catalyst from its first-generation counterpart.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101775043A - Method for synthesizing second generation Grubbs catalyst - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
